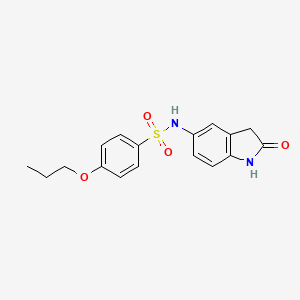

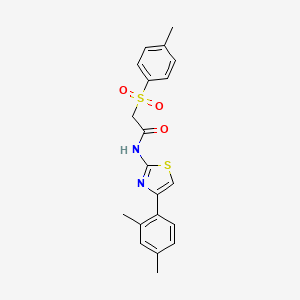

N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

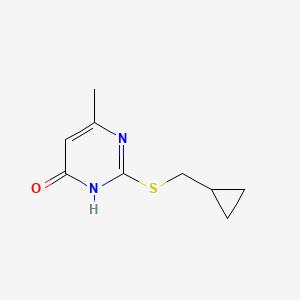

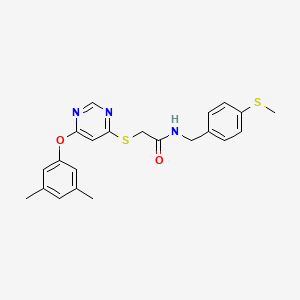

“N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide” is likely a chemical compound that belongs to the class of organic compounds known as indolinones . Indolinones are compounds containing an indole or a derivative fused to a ketone. The parent compound of this class is indolinone .

Molecular Structure Analysis

The molecular structure of “N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide” would likely include an indolinone core, which is a bicyclic system consisting of a benzene ring fused to a 2-pyrrolidinone .Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide” are not available, similar compounds have been used as reactants or reagents in the preparation of other complex molecules .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Compounds derived from 2-oxoindoline have shown notable cytotoxicity toward various human cancer cell lines, including colon, prostate, and lung cancers. The design and synthesis of novel acetohydrazides based on 2-oxoindoline have led to the discovery of small molecules that activate procaspase-3, an enzyme crucial for inducing apoptosis in cancer cells . This represents a promising avenue for the development of new anticancer therapies.

Src Kinase Inhibition

Src kinase plays a pivotal role in the development and metastasis of tumors. N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase. These compounds could potentially control multiple cancer cell functions, including cell cycle progression, survival, and metastasis .

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to analyze their binding modes to various biological targets. This is crucial for understanding the interaction between the compound and its target, which is essential for drug design and discovery processes .

Medicinal Chemistry

In medicinal chemistry, the compound offers opportunities for studying drug-receptor interactions , structure-activity relationships , and the synthesis of new therapeutic agents. Its complex structure allows for the exploration of novel pharmacophores.

Organic Synthesis

This compound serves as a building block in organic synthesis, enabling the creation of a wide range of heterocyclic compounds . These compounds can have various applications, including as intermediates in the synthesis of more complex molecules.

Drug Discovery

Due to its biological activity, the compound is used in drug discovery as a potential lead compound. Its structure can be modified to enhance its activity, selectivity, and pharmacokinetic properties, making it a valuable asset in the search for new drugs.

Eigenschaften

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-2-9-23-14-4-6-15(7-5-14)24(21,22)19-13-3-8-16-12(10-13)11-17(20)18-16/h3-8,10,19H,2,9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQXQQNVLXJTCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)

![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)

![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)

![1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2744799.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744800.png)